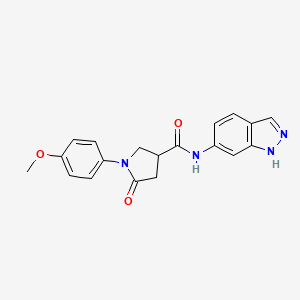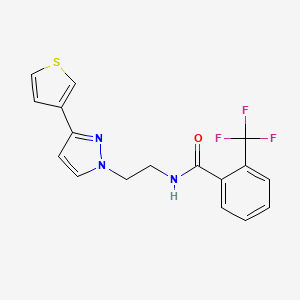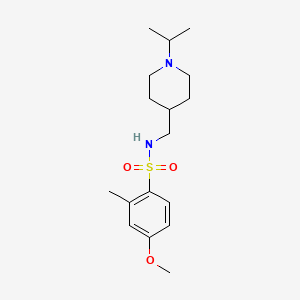
N-(1H-indazol-6-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-indazol-6-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure that includes an indazole ring, a methoxyphenyl group, and a pyrrolidine-3-carboxamide moiety, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indazol-6-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indazole ring, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The final step involves the formation of the pyrrolidine-3-carboxamide moiety via amide bond formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution on the indazole ring.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Hydroxylated pyrrolidine derivatives.
Substitution: Various substituted indazole derivatives.
科学研究应用
N-(1H-indazol-6-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(1H-indazol-6-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
N-(1H-indazol-6-yl)-1-phenyl-5-oxopyrrolidine-3-carboxamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-(1H-indazol-6-yl)-1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
Uniqueness: N-(1H-indazol-6-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry research.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-(1H-indazol-6-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-26-16-6-4-15(5-7-16)23-11-13(8-18(23)24)19(25)21-14-3-2-12-10-20-22-17(12)9-14/h2-7,9-10,13H,8,11H2,1H3,(H,20,22)(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDZPWIYHLTBFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B2416379.png)
![2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2416380.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2416382.png)
![Tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B2416383.png)





![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2416395.png)


![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416400.png)
![N-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-6-yl}prop-2-enamide](/img/structure/B2416401.png)
